molecular formula CH6ClNO B1676412 O-Methylhydroxylamine hydrochloride CAS No. 593-56-6

O-Methylhydroxylamine hydrochloride

Cat. No. B1676412
CAS RN: 593-56-6
M. Wt: 83.52 g/mol
InChI Key: XNXVOSBNFZWHBV-UHFFFAOYSA-N
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Description

O-Methylhydroxylamine hydrochloride, also known as Methoxyamine hydrochloride or Methoxylamine hydrochloride, is a derivative of hydroxylamine where the hydroxyl hydrogen is replaced by a methyl group . It is an off-white crystalline solid .


Synthesis Analysis

Methoxyamine is prepared via O-alkylation of hydroxylamine derivatives. For example, it is obtained by O-methylation of acetone oxime followed by hydrolysis of the O-methylated oxime .


Molecular Structure Analysis

The molecular formula of O-Methylhydroxylamine hydrochloride is CH5NO.HCl . It can be viewed as a derivative of methanol with the hydroxyl hydrogen replaced by an amino group .


Chemical Reactions Analysis

In aqueous solution, O-Methylhydroxylamine hydrochloride behaves as an acid. It is generally soluble in water. The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . It is used as a reagent for the preparation of O-methyl oximes .


Physical And Chemical Properties Analysis

O-Methylhydroxylamine hydrochloride is an off-white crystalline solid that is water-soluble . It is probably combustible, and its flash point data are not available .

Scientific Research Applications

1. Analytical Chemistry and Compound Determination

O-Methylhydroxylamine hydrochloride has been extensively used in analytical chemistry. A study by Qiu Jin (2008) developed a High-Performance Liquid Chromatography (HPLC) method for determining O-methylhydroxylamine hydrochloride, demonstrating its application in precise chemical analysis (Qiu Jin, 2008). Additionally, Cancilla and Que Hee (1992) reviewed the use of O-(2,3,4,5,6-pentafluorophenyl)methylhydroxylamine hydrochloride for determining various carbonyl-containing compounds in different matrices such as water, blood, and air (Cancilla & Que Hee, 1992).

2. Biochemistry and Molecular Biology

In the field of biochemistry and molecular biology, O-methylhydroxylamine has been shown to cause tautomeric shifts in nucleosides. Singer and Spengler (1982) found that it can substitute a methoxyamino group for the amino group of cytidine or adenosine, leading to changes in tautomeric equilibrium (Singer & Spengler, 1982). This finding highlights its potential utility in studying nucleic acid chemistry and mutations.

3. Environmental Chemistry

O-Methylhydroxylamine hydrochloride also finds application in environmental chemistry. Alvarez et al. (2009) utilized O-(2,3,4,5,6)-pentafluorobenzyl-hydroxylamine hydrochloride in studying the photo-oxidation of various compounds, showing its utility in understanding atmospheric chemical processes (Alvarez et al., 2009).

4. Spectroscopy and Structural Analysis

The compound has also been used in spectroscopic studies to understand molecular structures. For instance, Rankin et al. (1981) used electron diffraction to determine the molecular structures of various methylhydroxylamine compounds, including O-methylhydroxylamine (Rankin et al., 1981).

5. Reaction Kinetics and Mechanisms

Studies have also focused on the reaction kinetics and mechanisms involving O-methylhydroxylamine. Morgan, Stedman, and Hughes (1968) investigated its reaction with nitrous acid, providing insights into electrophilic nitrosation mechanisms (Morgan, Stedman, & Hughes, 1968).

Safety And Hazards

This compound causes strong irritation to the eyes, skin, and mucous membranes on contact. It is corrosive . It is harmful if swallowed or in contact with skin . Safety measures include using personal protective equipment, avoiding contact with skin, eyes, and clothing, and not breathing dust .

Future Directions

Methoxyamine has potential medicinal uses and is being investigated for use as an adjunct to alkylating agents, to reverse resistance to chemotherapy, and to enhance radiation therapy . It is also used in the synthesis of certain drugs .

properties

IUPAC Name

O-methylhydroxylamine;hydrochloride
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InChI

InChI=1S/CH5NO.ClH/c1-3-2;/h2H2,1H3;1H
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InChI Key

XNXVOSBNFZWHBV-UHFFFAOYSA-N
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Canonical SMILES

CON.Cl
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Molecular Formula

CH5NO.ClH, CH6ClNO
Record name O-METHYLHYDROXYLAMINE HYDROCHLORIDE
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Related CAS

67-62-9 (Parent)
Record name Methoxyamine, hydrochloride
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DSSTOX Substance ID

DTXSID9025615
Record name O-Methylhydroxylamine hydrochloride
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Molecular Weight

83.52 g/mol
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Physical Description

O-methylhydroxylamine hydrochloride appears as off-white crystals. (NTP, 1992), Off-white solid; [CAMEO] Colorless hygroscopic solid; [Sigma-Aldrich MSDS]
Record name O-METHYLHYDROXYLAMINE HYDROCHLORIDE
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Record name Methoxyamine hydrochloride
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Solubility

Soluble (NTP, 1992)
Record name O-METHYLHYDROXYLAMINE HYDROCHLORIDE
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Product Name

O-Methylhydroxylamine hydrochloride

CAS RN

593-56-6
Record name O-METHYLHYDROXYLAMINE HYDROCHLORIDE
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Record name Methoxyamine, hydrochloride
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Record name Methoxyamine hydrochloride
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Record name Hydroxylamine, O-methyl-, hydrochloride (1:1)
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Melting Point

300 to 304 °F (decomposes) (NTP, 1992)
Record name O-METHYLHYDROXYLAMINE HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-Methylhydroxylamine hydrochloride
Reactant of Route 2
O-Methylhydroxylamine hydrochloride

Citations

For This Compound
838
Citations
ED Verdlov, GS Monastyrskaya, LI Guskova… - … et Biophysica Acta (BBA …, 1974 - Elsevier
… -5'-phosphate, or 1.53 mmoles of 2'-deoxycytidine-5'-phosphate were dissolved in a mixture of 4 ml 2 M sodium metabisulfite (pH 6) and 4 ml 2 M O-methylhydroxylamine hydrochloride (…
Number of citations: 105 www.sciencedirect.com
K Seguchi, S Tanaka - 2010 - mukogawa.repo.nii.ac.jp
… (Z)-isomers of the title compounds were prepared from the reaction of 3-acetyl-7-methoxyN-phenyl-1,2-dihydrocinnoline 1,2-dicarboximide and O-methylhydroxylamine hydrochloride …
Number of citations: 3 mukogawa.repo.nii.ac.jp
CL Allen, BN Atkinson… - Angewandte Chemie …, 2012 - Wiley Online Library
… between the NH amide protons and O-methylhydroxylamine hydrochloride (Table 4), … In the presence and absence of O-methylhydroxylamine hydrochloride, different effects on …
Number of citations: 227 onlinelibrary.wiley.com
MA Kolosov, OG Kulyk, MJK Al-Ogaili, VD Orlov - researchgate.net
… O-Methylhydroxylamine hydrochloride may be prepared following the literature procedure, 2 or by alkylation of acetophenone oxime with further acidic hydrolysis. Starting aldehydes, 1,…
Number of citations: 0 www.researchgate.net
M Villain, J Vizzavona, K Rose - Chemistry & biology, 2001 - cell.com
… ; (f) 6 h elution with O-methylhydroxylamine hydrochloride. All the materials were analyzed by … prior to capture; (b) 4 h capture; (c) 6 h elution with O-methylhydroxylamine hydrochloride. …
Number of citations: 171 www.cell.com
K Ralston-Hooper, A Jannasch, J Adamec… - … Profiling: Methods and …, 2011 - Springer
… O-Methylhydroxylamine hydrochloride is a possible mutagen, so … For best results, O-methylhydroxylamine hydrochloride … The 30 μL of O-methylhydroxylamine hydrochloride solution …
Number of citations: 20 link.springer.com
ED Sverdlov, AP Krapivko, EI Budovskii - Chemistry of Heterocyclic …, 1971 - Springer
… A solution of 50 mg (0.2 mmole) of cytidine in 0.75 ml of a 3.75 M solution of O-methylhydroxylamine hydrochloride (pH 5.0) was thermostatted at 35 for 72 h, after which the pH of the …
Number of citations: 3 link.springer.com
M Ishibashi, T Irie, H Miyazaki - Journal of Chromatography A, 1987 - Elsevier
The 3,20-bismethyloxime-11-diethylhydrogensilyl-17,21-cyclic diethylsilylene derivative of hydrocortisone (HC) was obtained by treating HC with O-methylhydroxylamine hydrochloride …
Number of citations: 7 www.sciencedirect.com
A Kaiser, W Wiegrebe - Monatshefte für Chemie, 1998 - elibrary.ru
… Mono-O,O- and mono-S,S-ketals of 1,3-diphenylpropane-1,3-diones react with hydroxylamine hydrochloride and O-methylhydroxylamine hydrochloride affording mixtures of (E/Z) …
Number of citations: 11 elibrary.ru
T Sano, T Takagi, Y Gama, I Shibuya, M Shimizu - Synthesis, 2004 - thieme-connect.com
… When hydroxylamine hydrochloride was used instead of O-methylhydroxylamine hydrochloride, the yield of 2a was only 14% due to low solubility of the additive (entry 2). O-…
Number of citations: 13 www.thieme-connect.com

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